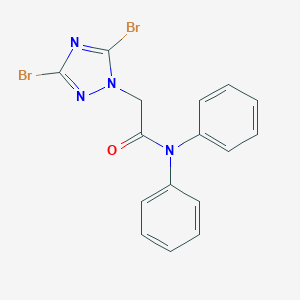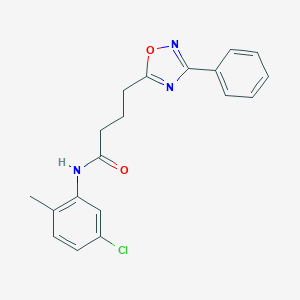![molecular formula C18H17ClN2O2S B277580 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. In
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been used in a variety of studies to investigate the role of the endocannabinoid system in pain sensation, appetite regulation, and immune function.
Mecanismo De Acción
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and pharmacological effects. CB1 receptors are primarily found in the brain and are involved in the regulation of pain sensation, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to activate the CB1 and CB2 receptors, leading to a variety of physiological and pharmacological effects. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects, reducing pain sensation in animal models. This compound has also been shown to have appetite-stimulating effects, increasing food intake in animal models. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. Another advantage is that it has been widely studied, with a large body of literature available on its properties and effects. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which could help to clarify the physiological and pharmacological effects of these receptors. Another area of research is the investigation of the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4'-chloroacetophenone with 2-methylthiophenol to form 1-(4-chlorophenyl)-2-(methylthio)ethanone. This intermediate is then reacted with 2-amino-5-methylpyridine to form 1-(4-chlorophenyl)-2-(methylthio)-5-methylpyridin-3-amine. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17ClN2O2S |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
Clave InChI |
SWGFTXUDUWNDGP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
